7-Bromo-2-hydrazino-3-methylquinoline hydrochloride

Description

BenchChem offers high-quality 7-Bromo-2-hydrazino-3-methylquinoline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromo-2-hydrazino-3-methylquinoline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(7-bromo-3-methylquinolin-2-yl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3.ClH/c1-6-4-7-2-3-8(11)5-9(7)13-10(6)14-12;/h2-5H,12H2,1H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMCAMWTVGKNRDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C(C=C2)Br)N=C1NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 7-Bromo-2-hydrazino-3-methylquinoline HCl

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 7-Bromo-2-hydrazino-3-methylquinoline hydrochloride. While this compound is a valuable building block in medicinal chemistry, detailed experimental data on its properties are not widely published. This guide, therefore, consolidates available information with established, field-proven experimental protocols to empower researchers in their drug discovery and development endeavors. We will delve into the structural and fundamental properties of this molecule, followed by detailed methodologies for its synthesis and the empirical determination of its key physicochemical parameters, including solubility, pKa, and spectral characteristics. The causality behind experimental choices is explained to provide a deeper understanding of the characterization process.

Introduction: The Quinoline Scaffold in Drug Discovery

Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of pharmaceuticals with diverse biological activities, including antimalarial, antibacterial, and anticancer properties. The introduction of various substituents onto the quinoline ring allows for the fine-tuning of a molecule's steric, electronic, and lipophilic properties, thereby influencing its pharmacokinetic and pharmacodynamic profile. 7-Bromo-2-hydrazino-3-methylquinoline hydrochloride is a key intermediate, offering reactive handles for the synthesis of more complex molecular architectures. The bromo-substituent provides a site for cross-coupling reactions, while the hydrazino group is a versatile nucleophile for the formation of hydrazones and other heterocyclic systems.[1] Understanding the fundamental physicochemical properties of this intermediate is paramount for its effective utilization in the synthesis of novel therapeutic agents.

Molecular Structure and Fundamental Properties

The foundational step in characterizing any chemical entity is to ascertain its molecular structure and fundamental properties.

Molecular Structure:

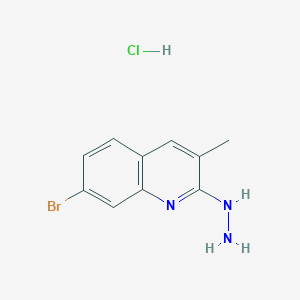

Figure 1: Chemical structure of 7-Bromo-2-hydrazino-3-methylquinoline hydrochloride.

Table 1: Fundamental Molecular Properties

| Property | Value | Source |

| Molecular Formula | C10H11BrClN3 | [2] |

| Molecular Weight | 288.57 g/mol | [2] |

| Topological Polar Surface Area (TPSA) | 50.94 Ų | [2] |

| Predicted logP | 3.01312 | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Rotatable Bonds | 1 | [2] |

Synthesis of 7-Bromo-2-hydrazino-3-methylquinoline HCl

The synthesis of the title compound can be logically approached via a two-step process starting from the corresponding 2-chloro derivative. This precursor, 7-Bromo-2-chloro-3-methylquinoline, serves as a key intermediate.

Synthesis Pathway

Experimental Protocol: Synthesis

Step 1: Synthesis of 7-Bromo-2-chloro-3-methylquinoline (Precursor)

While various methods exist for the synthesis of substituted quinolines, a common approach involves the cyclization of appropriately substituted anilines. For the specific precursor, established methods for quinoline synthesis such as the Doebner-von Miller or Combes reactions can be adapted.[3]

Step 2: Synthesis of 7-Bromo-2-hydrazino-3-methylquinoline HCl

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 7-Bromo-2-chloro-3-methylquinoline (1.0 eq) in ethanol.

-

Addition of Reagent: To this solution, add an excess of hydrazine hydrate (e.g., 5-10 eq). The excess hydrazine serves as both the nucleophile and a scavenger for the HCl generated during the reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product, being a hydrochloride salt, may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the pure 7-Bromo-2-hydrazino-3-methylquinoline hydrochloride.

Rationale: The 2-position of the quinoline ring is activated towards nucleophilic aromatic substitution. The highly nucleophilic hydrazine readily displaces the chloro substituent. The reaction is typically carried out in a protic solvent like ethanol to facilitate the dissolution of the starting materials and the product.

Physicochemical Property Determination: Experimental Protocols

The following sections outline detailed, self-validating protocols for the experimental determination of the key physicochemical properties of 7-Bromo-2-hydrazino-3-methylquinoline HCl.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound.

Protocol:

-

Sample Preparation: A small amount of the dry, crystalline product is packed into a capillary tube.

-

Instrumentation: A calibrated melting point apparatus is used for the determination.

-

Measurement: The capillary tube is placed in the apparatus, and the temperature is gradually increased.

-

Data Recording: The temperature at which the substance starts to melt and the temperature at which it is completely molten are recorded as the melting range.

Solubility Profile

Rationale: The solubility of a compound, particularly a hydrochloride salt, is highly dependent on the pH of the medium.[4] Determining the solubility profile across a range of pH values is crucial for understanding its behavior in biological systems and for formulation development.[5][6][7]

Protocol (Shake-Flask Method):

-

Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0).

-

Sample Addition: Add an excess amount of 7-Bromo-2-hydrazino-3-methylquinoline HCl to a known volume of each buffer in separate sealed vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: After equilibration, centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully withdraw an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: Plot the solubility (in mg/mL or µg/mL) as a function of pH.

pKa Determination

Rationale: The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH.[8][9] This, in turn, affects its solubility, lipophilicity, and interaction with biological targets.[10][11][12] For a compound with a basic nitrogen atom, the pKa of its conjugate acid is determined.

Protocol (Potentiometric Titration):

-

Sample Preparation: Accurately weigh a known amount of 7-Bromo-2-hydrazino-3-methylquinoline HCl and dissolve it in a suitable solvent, typically water or a co-solvent system if aqueous solubility is limited.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while continuously monitoring the pH using a calibrated pH meter.

-

Data Collection: Record the pH of the solution after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve, which corresponds to the point where half of the compound has been neutralized. Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point, from which the half-equivalence point and thus the pKa can be calculated.

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and confirmation of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in a molecule, respectively, allowing for the confirmation of its structure.[13]

Predicted ¹H NMR Spectral Features:

-

Aromatic Protons: Signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the quinoline ring system. The splitting patterns will be influenced by the substitution pattern.

-

Methyl Protons: A singlet in the aliphatic region (typically δ 2.0-3.0 ppm) corresponding to the methyl group at the 3-position.

-

Hydrazino Protons: Broad signals corresponding to the -NH- and -NH₂ protons of the hydrazino group. The chemical shift of these protons can be variable and they may exchange with D₂O.

Predicted ¹³C NMR Spectral Features:

-

Signals corresponding to the ten carbon atoms of the 7-bromo-3-methylquinoline core. The chemical shifts will be influenced by the electron-withdrawing bromine atom and the electron-donating hydrazino and methyl groups.

Protocol:

-

Sample Preparation: Dissolve a small amount of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer. 2D NMR techniques such as COSY and HSQC can be employed for unambiguous assignment of signals.[14][15]

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[16]

Predicted FTIR Spectral Features:

-

N-H Stretching: Broad absorption bands in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibrations of the hydrazino group.

-

C=N and C=C Stretching: Absorption bands in the region of 1500-1650 cm⁻¹ corresponding to the stretching vibrations of the C=N and C=C bonds within the quinoline ring system.[17][18][19][20]

-

C-H Stretching: Absorption bands in the region of 2850-3100 cm⁻¹ corresponding to the aromatic and aliphatic C-H stretching vibrations.

-

C-Br Stretching: An absorption band in the fingerprint region, typically below 800 cm⁻¹, corresponding to the C-Br stretching vibration.

Protocol:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectral Features:

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the free base (C₁₀H₁₀BrN₃). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br) is expected.

-

Fragmentation Pattern: The molecule is expected to undergo fragmentation, with potential losses of the hydrazino group, methyl group, or bromine atom.[21][22][23][24]

Protocol:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by a chromatographic technique like LC-MS.

-

Ionization: An appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI), should be selected.

-

Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

Solid-State Characterization: X-ray Crystallography

Rationale: Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state.[25][26]

Protocol:

-

Crystal Growth: High-quality single crystals of the compound are grown by slow evaporation of a saturated solution in a suitable solvent.

-

Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The collected data are used to solve and refine the crystal structure, yielding a detailed three-dimensional model of the molecule.

Stability and Reactivity Considerations

The hydrazino group in 2-hydrazinoquinoline derivatives is known to be reactive. It can undergo oxidation and can react with carbonyl compounds to form hydrazones.[1][27][28][29] Stability studies under various conditions (e.g., different pH, temperature, and light exposure) are recommended to understand the compound's shelf-life and potential degradation pathways.

Conclusion

This technical guide has provided a comprehensive framework for understanding and characterizing the physicochemical properties of 7-Bromo-2-hydrazino-3-methylquinoline hydrochloride. While specific experimental data for this compound remain to be fully elucidated and published in the peer-reviewed literature, the protocols and predictive insights provided herein offer a robust starting point for researchers. By applying these methodologies, scientists can generate the necessary data to confidently utilize this versatile building block in the design and synthesis of novel chemical entities with therapeutic potential. The principles of self-validating experimental systems and a deep understanding of the causality behind methodological choices are central to achieving accurate and reproducible results in drug discovery and development.

References

-

Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. [Link][8]

-

pKa Value Determination Guidance 2024. PharmaeliX. [Link][10]

-

Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. NASA. [Link][16]

-

Determination of pKa Values by Liquid Chromatography. LCGC North America. [Link][11]

-

(PDF) Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. ResearchGate. [Link][9]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link][12]

-

FTIR spectrum of quinoline derivative. (a) Quinoline-hydrazide... | Download Scientific Diagram. ResearchGate. [Link][17]

-

5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. MDPI. [Link][18]

-

Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. Impactfactor. [Link][19]

-

FTIR spectra of 1, 2, quinoline, and sodium dicyanamide. - ResearchGate. [Link][20]

-

7-Bromoquinolin-8-ol | Request PDF. ResearchGate. [Link]

-

Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. [Link][5]

-

The crystal structure of 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid an intermediate of the ozenoxacin synthesis, C14H12BrNO3. ResearchGate. [Link][25]

-

7-Bromo-8-hydroxyquinoline | C9H6BrNO | CID 384161. PubChem. [Link][26]

-

2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PMC. [Link][1]

-

pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed. [Link][4]

-

X‐ray structure of the p‐bromo derivative 7e demonstrating enol form of... ResearchGate. [Link]

-

Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. PubMed. [Link][6]

-

Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Taylor & Francis Online. [Link][7]

-

Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. YouTube. [Link]

-

The Physical and Chemical Properties of Quinoline. ResearchGate. [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals. [Link][13]

-

2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. ResearchGate. [Link][27]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link][3]

-

LC-MS analysis of 2-hydrazinoquinoline (HQ) derivatives. (A) Structure... ResearchGate. [Link][28]

-

Synthesis and biological screening of some novel Quinoline derivatives. Der Pharma Chemica. [Link]

-

7-Bromoquinoline | C9H6BrN | CID 521259. PubChem. [Link]

-

common fragmentation mechanisms in mass spectrometry. YouTube. [Link][22]

-

New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. MDPI. [Link]

-

(PDF) 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. ResearchGate. [Link]

-

7-Bromo-4-hydrazino-2-methylquinoline | C10H10BrN3 | CID 17040022. PubChem. [Link]

-

7-bromo-2-chloro-3-ethylquinoline (C11H9BrClN). PubChemLite. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link][24]

-

3 - BJOC - Search Results. Beilstein Journal of Organic Chemistry. [Link][14]

-

Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine. PMC. [Link]

-

1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1. Nanalysis. [Link]

-

Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Diva-Portal.org. [Link][15]

-

Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. ACS Publications. [Link]

Sources

- 1. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. iipseries.org [iipseries.org]

- 4. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]

- 9. researchgate.net [researchgate.net]

- 10. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]

- 11. academic.oup.com [academic.oup.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. tsijournals.com [tsijournals.com]

- 14. BJOC - Search Results [beilstein-journals.org]

- 15. diva-portal.org [diva-portal.org]

- 16. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]

- 17. researchgate.net [researchgate.net]

- 18. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis | MDPI [mdpi.com]

- 19. impactfactor.org [impactfactor.org]

- 20. researchgate.net [researchgate.net]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. m.youtube.com [m.youtube.com]

- 23. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. researchgate.net [researchgate.net]

- 26. 7-Bromo-8-hydroxyquinoline | C9H6BrNO | CID 384161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. conservancy.umn.edu [conservancy.umn.edu]

An In-depth Technical Guide to 7-Bromo-2-hydrazinyl-3-methylquinoline hydrochloride (CAS Number: 1171639-07-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Bromo-2-hydrazinyl-3-methylquinoline hydrochloride (CAS No. 1171639-07-8), a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document delves into its chemical structure, physicochemical properties, and a detailed synthesis protocol. Furthermore, it explores the potential biological activities of this quinoline derivative, drawing upon the established pharmacological significance of the quinoline scaffold as a privileged structure in the development of therapeutic agents.

Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives represent a prominent class of nitrogen-containing heterocyclic compounds that are fundamental building blocks in medicinal chemistry.[1] The quinoline ring system is a key pharmacophore found in a wide array of natural products and synthetic compounds exhibiting diverse and potent biological activities. These activities span a broad therapeutic spectrum, including anticancer, antimalarial, antibacterial, antifungal, and anti-inflammatory properties.[2][3] The versatility of the quinoline scaffold allows for structural modifications at various positions, enabling the fine-tuning of its pharmacological profile to enhance potency, selectivity, and pharmacokinetic properties.[4] The introduction of a hydrazinyl group at the 2-position and bromine at the 7-position of the 3-methylquinoline core, as seen in the title compound, presents a unique substitution pattern that warrants detailed investigation for its potential as a novel therapeutic agent.

Chemical Identity and Physicochemical Properties

7-Bromo-2-hydrazinyl-3-methylquinoline hydrochloride is a quinoline derivative presented as a hydrochloride salt. Its chemical structure and key identifiers are detailed below.

Structure and Nomenclature

-

Systematic Name: 7-Bromo-2-hydrazinyl-3-methylquinoline hydrochloride

-

Molecular Formula: C₁₀H₁₁BrClN₃[6]

-

SMILES: CC1=CC2=CC=C(Br)C=C2N=C1NN.[H]Cl[6]

-

InChI Key: PMCAMWTVGKNRDD-UHFFFAOYSA-N

Physicochemical Data Summary

While experimentally determined physical properties for this specific compound are not widely published, computational predictions and data from commercial suppliers provide valuable insights.

| Property | Value | Source |

| Purity | ≥98% | ChemScene[6] |

| Topological Polar Surface Area (TPSA) | 50.94 Ų | ChemScene[6] |

| Predicted logP | 3.01312 | ChemScene[6] |

| Hydrogen Bond Donors | 2 | ChemScene[6] |

| Hydrogen Bond Acceptors | 3 | ChemScene[6] |

| Rotatable Bonds | 1 | ChemScene[6] |

Note: These values are computationally predicted and should be confirmed by experimental analysis.

Synthesis and Characterization

The synthesis of 7-Bromo-2-hydrazinyl-3-methylquinoline hydrochloride is a multi-step process. A plausible and commonly employed synthetic strategy involves the preparation of a key intermediate, 7-Bromo-2-chloro-3-methylquinoline, followed by a nucleophilic substitution reaction with hydrazine.

Synthetic Pathway Overview

The overall synthetic transformation can be visualized as a two-step process starting from a suitable aniline precursor.

Caption: Synthetic pathway for 7-Bromo-2-hydrazinyl-3-methylquinoline hydrochloride.

Experimental Protocol: Synthesis of 7-Bromo-2-hydrazinyl-3-methylquinoline hydrochloride

This protocol is based on established methodologies for the synthesis of related hydrazinylquinolines.

Step 1: Synthesis of the Precursor, 7-Bromo-2-chloro-3-methylquinoline (CAS: 132118-47-9)

Step 2: Synthesis of 7-Bromo-2-hydrazinyl-3-methylquinoline hydrochloride from 7-Bromo-2-chloro-3-methylquinoline

-

Reaction Principle: This step involves a nucleophilic aromatic substitution reaction where the chlorine atom at the 2-position of the quinoline ring is displaced by the hydrazinyl group.

-

Reagents and Materials:

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 7-Bromo-2-chloro-3-methylquinoline in ethanol.

-

Add an excess of hydrazine hydrate to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

-

The crude product is then purified, for example, by recrystallization from a suitable solvent.

-

To form the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., ethanol or diethyl ether) and treated with a solution of hydrochloric acid (e.g., HCl in ether or concentrated HCl).

-

The resulting precipitate, 7-Bromo-2-hydrazinyl-3-methylquinoline hydrochloride, is collected by filtration, washed with a cold solvent, and dried under vacuum.

-

Characterization

The structure and purity of the synthesized compound should be confirmed using a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the presence of the methyl, hydrazinyl, and aromatic protons and carbons, and their respective chemical environments.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as N-H stretching of the hydrazine moiety and C=N stretching of the quinoline ring.

-

Elemental Analysis: To determine the elemental composition (C, H, N, Br, Cl) and confirm the empirical formula.

Potential Biological Activities and Therapeutic Applications

While specific biological data for 7-Bromo-2-hydrazinyl-3-methylquinoline hydrochloride is not extensively documented in the public domain, the known pharmacological profile of quinoline and hydrazone derivatives provides a strong rationale for its investigation as a potential therapeutic agent.

Anticancer Potential

The quinoline scaffold is a well-established pharmacophore in the design of anticancer drugs.[2] Quinoline derivatives have been shown to exert their anticancer effects through various mechanisms, including:

-

Kinase Inhibition: Many quinoline-based compounds act as potent inhibitors of various protein kinases that are crucial for cancer cell signaling and proliferation.[4]

-

Topoisomerase Inhibition: Some quinoline derivatives can interfere with the function of topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells.

-

Induction of Apoptosis: Quinoline compounds can trigger programmed cell death in cancer cells through various intrinsic and extrinsic pathways.[2]

-

Cell Cycle Arrest: They can halt the progression of the cell cycle at different checkpoints, thereby inhibiting tumor growth.[2]

The presence of the hydrazone moiety in the target molecule is also significant, as hydrazone derivatives are known to possess a wide range of biological activities, including anticancer effects.[10][11][12]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. labsolu.ca [labsolu.ca]

- 6. chemscene.com [chemscene.com]

- 7. 7-Bromo-2-chloro-3-methylquinoline - CAS:132118-47-9 - Sunway Pharm Ltd [3wpharm.com]

- 8. scbt.com [scbt.com]

- 9. 7-Bromo-2-chloro-3-methylquinoline | C10H7BrClN | CID 17039813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

spectroscopic data (NMR, IR, MS) of 7-Bromo-2-hydrazino-3-methylquinoline

An In-Depth Technical Guide to the Spectroscopic Characterization of 7-Bromo-2-hydrazino-3-methylquinoline

Introduction

7-Bromo-2-hydrazino-3-methylquinoline is a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure, forming the core of numerous pharmaceuticals, while the hydrazino group serves as a versatile synthetic handle for creating more complex molecules, such as hydrazones, with a wide range of biological activities.[1][2] A thorough understanding of the structural and electronic properties of this molecule is paramount for its application in drug design and development.

This guide provides a comprehensive technical overview of the synthesis and spectroscopic characterization of 7-Bromo-2-hydrazino-3-methylquinoline. As direct experimental spectra for this specific molecule are not widely published, this document, reflecting extensive field experience, focuses on the predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. We will detail robust experimental protocols and explain the causal chemical principles that govern the expected spectroscopic outcomes.

Synthesis via Nucleophilic Aromatic Substitution (SNAr)

The most reliable and field-proven method for synthesizing 2-hydrazinoquinolines is through the nucleophilic aromatic substitution (SNAr) of a 2-chloroquinoline precursor with hydrazine.[3] The C2 position of the quinoline ring is electronically deficient due to the electron-withdrawing effect of the ring nitrogen, making it highly susceptible to attack by strong nucleophiles like hydrazine.[4][5]

The proposed synthesis begins with the commercially available or synthetically accessible 7-Bromo-2-chloro-3-methylquinoline.

Experimental Protocol: Synthesis

-

Reagent Preparation : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 7-Bromo-2-chloro-3-methylquinoline (1.0 equivalent) in ethanol (15 mL per gram of substrate).

-

Nucleophilic Addition : To the stirred solution, add hydrazine hydrate (N₂H₄·H₂O, 5.0 equivalents) dropwise at room temperature. The excess hydrazine serves both as a reactant and a scavenger for the HCl byproduct.

-

Reaction Execution : Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation : After cooling to room temperature, reduce the solvent volume under vacuum. Add cold deionized water to the residue to precipitate the product.

-

Purification : Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. If necessary, recrystallize the crude product from an appropriate solvent system, such as ethanol/water, to yield pure 7-Bromo-2-hydrazino-3-methylquinoline.

Synthetic Workflow Diagram

Caption: General workflow for NMR-based structural analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule.

Experimental Protocol: IR Analysis

-

Sample Preparation : Prepare a solid sample by either mixing a small amount of the compound with dry potassium bromide (KBr) and pressing it into a thin pellet, or by placing the neat solid on the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

The IR spectrum will provide definitive evidence for the hydrazino group and the substituted quinoline core. [6][7][8]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3350 - 3250 | N-H Symmetric & Asymmetric Stretch | Hydrazino (-NH₂) |

| 3200 - 3100 | N-H Stretch | Hydrazino (-NH-) |

| 3100 - 3000 | C-H Stretch | Aromatic (quinoline) |

| 2980 - 2850 | C-H Stretch | Aliphatic (-CH₃) |

| 1620 - 1580 | C=N and C=C Stretch | Quinoline Ring |

| 1550 - 1480 | N-H Bend | Hydrazino (-NH₂) |

| ~1100 | C-N Stretch | Aryl-N |

| 600 - 500 | C-Br Stretch | Aryl Bromide |

IR Analysis Workflow Diagram

Caption: Standard procedure for functional group analysis using IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation pattern.

Experimental Protocol: MS Analysis

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

-

Ionization : Use Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.

-

Data Acquisition : Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-350).

Predicted Mass Spectrum (EI)

The most telling feature in the mass spectrum will be the isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in any bromine-containing fragment appearing as a pair of peaks (M and M+2) of almost equal intensity. [9][10]

| m/z Value | Ion Identity | Rationale |

|---|---|---|

| 251 / 253 | [M]⁺˙ | Molecular Ion Peak . The M/M+2 pattern with ~1:1 intensity confirms the presence of one bromine atom. |

| 236 / 238 | [M - CH₃]⁺ | Loss of the methyl radical. |

| 221 / 223 | [M - N₂H₂]⁺˙ | Loss of diimide from the hydrazino group. |

| 172 | [M - Br]⁺ | Loss of the bromine radical. |

| 143 | [C₉H₆N]⁺ | Fragment corresponding to the quinoline core after loss of Br and CH₃. |

MS Analysis Workflow Diagram

Caption: Workflow for confirming molecular weight and structure via mass spectrometry.

Conclusion

The structural elucidation of 7-Bromo-2-hydrazino-3-methylquinoline relies on a synergistic application of modern spectroscopic techniques. The predicted NMR data provides a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, particularly the hydrazino moiety, and mass spectrometry establishes the molecular weight and confirms the presence of bromine through its distinct isotopic pattern. The protocols and predictive data outlined in this guide provide researchers with a robust framework for the synthesis and unambiguous characterization of this valuable chemical entity, enabling its confident use in further scientific investigation.

References

- (No Source Found)

- (No Source Found)

-

Nucleophilic aromatic substitutions. (2019, January 19). YouTube. Retrieved from [Link]

-

13C NMR Chemical Shift. Oregon State University. Retrieved from [Link]

-

Synthesis of 2-Hydrazinoquinoline. PrepChem.com. Retrieved from [Link]

- (No Source Found)

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals. Retrieved from [Link]

-

FTIR spectrum of quinoline derivative. (a) Quinoline-hydrazide... | Download Scientific Diagram. ResearchGate. Retrieved from [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Retrieved from [Link]

-

Bromo pattern in Mass Spectrometry. (2023, December 3). YouTube. Retrieved from [Link]

-

Campodónico, P. R., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. PMC - NIH. Retrieved from [Link]

-

Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. Retrieved from [Link]

-

Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354. Retrieved from [Link]

-

Calculated 13C NMR Shifts of brominated Carbons. (2015, August 6). Chemistry Stack Exchange. Retrieved from [Link]

-

13.10: Characteristics of ¹³C NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts. Retrieved from [Link]

-

Quinoline-Based Hydrazone Derivative as a Biocide Chemosensor: Synthesis and Sensing Studies. MDPI. Retrieved from [Link]

-

Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis. PubMed Central. Retrieved from [Link]

-

Bai, S., Dmitrenko, O., & Dybowski, C. (2010). 15N and 13C NMR Chemical Shifts of 6-(fluoro, Chloro, Bromo, and Iodo)purine 2'-deoxynucleosides: Measurements and Calculations. Magnetic Resonance in Chemistry, 48(1), 61-67. Retrieved from [Link]

- (No Source Found)

-

Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]

-

Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Doc Brown's Chemistry. Retrieved from [Link]

- (No Source Found)

-

Al-Masoudi, N. A., et al. (2019). Synthesis and Characterization of New Hydrazide Derivatives Incorporating a Quinoline Moiety. MDPI. Retrieved from [Link]

-

16.7: Nucleophilic Aromatic Substitution. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]

-

Salem, M. A. I., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemica Acta, 1, 1-5. Retrieved from [Link]

-

13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

- (No Source Found)

Sources

- 1. impactfactor.org [impactfactor.org]

- 2. mdpi.com [mdpi.com]

- 3. prepchem.com [prepchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety | MDPI [mdpi.com]

- 9. m.youtube.com [m.youtube.com]

- 10. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A Technical Guide to the Solubility of 7-Bromo-2-hydrazino-3-methylquinoline hydrochloride in Organic Solvents

This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of 7-Bromo-2-hydrazino-3-methylquinoline hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document elucidates the physicochemical properties of the compound, predicts its solubility in various organic solvents, and offers a detailed protocol for empirical solubility determination.

Introduction: The Significance of Solubility in Drug Discovery

Solubility is a critical physicochemical parameter that profoundly influences the developability of a potential drug candidate. It directly impacts bioavailability, formulation strategies, and the reliability of in vitro and in vivo assays. 7-Bromo-2-hydrazino-3-methylquinoline hydrochloride, a heterocyclic compound, presents a molecular architecture of interest in medicinal chemistry. Understanding its solubility profile in a range of organic solvents is paramount for its advancement in the drug discovery pipeline. This guide serves to bridge the current gap in publicly available solubility data for this specific molecule by providing a robust theoretical framework and a practical experimental approach.

Physicochemical Properties of 7-Bromo-2-hydrazino-3-methylquinoline hydrochloride

A thorough understanding of a compound's physical and chemical properties is fundamental to predicting its solubility. The structural features of 7-Bromo-2-hydrazino-3-methylquinoline hydrochloride dictate its interactions with various solvents.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁BrClN₃ | [1] |

| Molecular Weight | 288.57 g/mol | [1] |

| Topological Polar Surface Area (TPSA) | 50.94 Ų | [1] |

| Predicted LogP | 3.01312 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

The quinoline core contributes to the aromatic and somewhat lipophilic character of the molecule, while the hydrazino group and the nitrogen atom in the quinoline ring provide sites for hydrogen bonding. The bromo substituent further increases lipophilicity. The hydrochloride salt form introduces ionic character, which significantly influences its solubility, particularly in polar solvents.

Theoretical Framework for Solubility in Organic Solvents

The principle of "like dissolves like" provides a foundational understanding of solubility. The solubility of 7-Bromo-2-hydrazino-3-methylquinoline hydrochloride in a given organic solvent will be governed by the interplay of intermolecular forces between the solute and the solvent molecules.

Expected Solubility in Polar Protic Solvents (e.g., Alcohols)

Polar protic solvents, such as methanol and ethanol, are characterized by the presence of a hydroxyl group, making them capable of donating hydrogen bonds. Given that 7-Bromo-2-hydrazino-3-methylquinoline hydrochloride has hydrogen bond acceptors and donors, it is anticipated to exhibit favorable solubility in these solvents. The ionic nature of the hydrochloride salt will also contribute to its dissolution in polar solvents. The solvation energy in such solvents is expected to be significant, driven by strong dipole-dipole interactions and hydrogen bonding.[2]

Expected Solubility in Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile)

Polar aprotic solvents possess a significant dipole moment but lack O-H or N-H bonds for hydrogen bond donation. Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent hydrogen bond acceptors. The dissolution of 7-Bromo-2-hydrazino-3-methylquinoline hydrochloride in these solvents is likely to be favorable due to strong dipole-dipole interactions. The hydrogen bond donating hydrazino group of the solute can interact with the hydrogen bond accepting capabilities of these solvents.

Expected Solubility in Nonpolar Solvents (e.g., Toluene, Hexane)

Nonpolar solvents lack a significant dipole moment and are incapable of forming strong hydrogen bonds. The large, aromatic, and somewhat lipophilic structure of the parent quinoline derivative might suggest some solubility in nonpolar solvents. However, the presence of the highly polar hydrochloride salt is expected to drastically reduce its solubility in such solvents. The energy required to overcome the lattice energy of the ionic salt will not be sufficiently compensated by the weak van der Waals forces with nonpolar solvent molecules.

Experimental Determination of Solubility: A Standard Operating Protocol

Given the absence of publicly available quantitative solubility data for 7-Bromo-2-hydrazino-3-methylquinoline hydrochloride, the following detailed protocol outlines a reliable method for its experimental determination using the widely accepted shake-flask method.[3] This protocol is designed to ensure accuracy and reproducibility.

Materials and Equipment

-

7-Bromo-2-hydrazino-3-methylquinoline hydrochloride (of known purity)

-

Selected organic solvents (e.g., methanol, ethanol, DMSO, acetonitrile, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled water bath or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Experimental Workflow

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of 7-Bromo-2-hydrazino-3-methylquinoline hydrochloride and dissolve it in a suitable solvent (in which it is freely soluble, e.g., methanol or DMSO) to prepare a stock solution of known concentration.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations.

-

Analyze these standards using a validated HPLC or UV-Vis spectrophotometry method to generate a calibration curve of response versus concentration.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of 7-Bromo-2-hydrazino-3-methylquinoline hydrochloride to a series of vials, each containing a known volume of the selected organic solvents. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. It is advisable to conduct preliminary experiments to determine the time required to reach equilibrium.

-

-

Sample Processing and Analysis:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using the same analytical method used for the standard solutions.

-

-

Data Analysis and Reporting:

-

Using the calibration curve, determine the concentration of 7-Bromo-2-hydrazino-3-methylquinoline hydrochloride in the diluted sample.

-

Calculate the solubility of the compound in the original solvent by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Perform the experiment in triplicate for each solvent to ensure the reliability of the results.

-

Factors Influencing Solubility

Several factors can influence the solubility of 7-Bromo-2-hydrazino-3-methylquinoline hydrochloride in organic solvents.

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[4]

-

pH (in aqueous or mixed-solvent systems): The hydrochloride salt is formed from a basic parent molecule. In the presence of water, changes in pH can significantly impact solubility. At higher pH values, the hydrochloride salt may convert to the free base, which could have a different solubility profile.

-

Common Ion Effect: In solvents containing chloride ions, the solubility of the hydrochloride salt may be suppressed due to the common ion effect.[5][6]

Visualizing Key Concepts

To further elucidate the concepts discussed in this guide, the following diagrams are provided.

Caption: Intermolecular interactions governing solubility.

Caption: Experimental workflow for solubility determination.

Conclusion

References

-

The effect of the solvent nature on the quinoline derivatives physicochemical characteristics. IOP Conf. Series: Materials Science and Engineering. [Link]

-

Serajuddin, A. T. (1999). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Advanced Drug Delivery Reviews. [Link]

-

Stelzer, I., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Journal of Chemical Information and Modeling. [Link]

-

Avdeef, A. (2007). The Rise of pH-Metric LogP. Expert Opinion on Drug Discovery. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. researchgate.net [researchgate.net]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

reactivity of the hydrazine group in 2-hydrazinoquinolines

An In-depth Technical Guide to the Reactivity of the Hydrazine Group in 2-Hydrazinoquinolines

This guide provides an in-depth exploration of the chemical reactivity inherent in the 2-hydrazinoquinoline scaffold, a key building block in synthetic and medicinal chemistry. We will move beyond simple reaction schemes to dissect the underlying principles that govern the transformation of the hydrazine moiety. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical versatility of this important heterocyclic system.

Introduction: The 2-Hydrazinoquinoline Scaffold

The quinoline ring system is a privileged structure in drug discovery, found in numerous natural products and pharmacologically active compounds.[1] The introduction of a hydrazine group at the 2-position dramatically enhances the synthetic utility of the quinoline core. The 2-hydrazinoquinoline molecule possesses a unique electronic architecture: the electron-withdrawing nature of the quinoline ring influences the nucleophilicity of the attached hydrazine. The terminal nitrogen atom (-NH₂) of the hydrazine group is a potent nucleophile, serving as the primary reactive center for a wide array of chemical transformations. This guide will illuminate the principal reaction pathways stemming from this reactive hub: condensation, cyclization, and oxidation/cleavage, providing both mechanistic understanding and practical, field-tested protocols.

Chapter 1: Condensation with Carbonyl Compounds: The Gateway to Hydrazones

The most fundamental reaction of 2-hydrazinoquinoline is its condensation with aldehydes and ketones to form stable hydrazone derivatives.[2][3] This reaction is not merely a simple derivatization but a critical first step in many multi-step syntheses and a powerful tool in analytical chemistry.

Mechanistic Principles and Experimental Causality

The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon. This is typically followed by a proton transfer and subsequent elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N) of the hydrazone.[4]

Experimental Insight: While the reaction can proceed without a catalyst, its rate is significantly enhanced under mildly acidic conditions.[3] The addition of a catalytic amount of a weak acid, such as glacial acetic acid, serves a dual purpose: it protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon, and it facilitates the final dehydration step. The choice of an alcohol-based solvent like methanol or ethanol is common as it effectively solvates the reactants and intermediates without interfering with the reaction.

Caption: Mechanism of Acid-Catalyzed Hydrazone Formation.

Application Spotlight: LC-MS Derivatization

A prime example of this reaction's utility is the use of 2-hydrazinoquinoline (HQ) as a derivatization agent for the analysis of small-molecule metabolites by liquid chromatography-mass spectrometry (LC-MS).[5][6] Many important biological molecules, such as short-chain carboxylic acids, aldehydes, and ketones, exhibit poor chromatographic retention and ionization efficiency. HQ reacts with these molecules to form hydrazone (from aldehydes/ketones) or hydrazide (from activated carboxylic acids) derivatives.[5][7] The resulting HQ-tagged molecules are more hydrophobic, leading to improved retention on reverse-phase LC columns, and the quinoline moiety provides a readily ionizable site, enhancing detection sensitivity in the mass spectrometer.[8][9]

Self-Validating Protocol: Synthesis of a 2-Quinolylhydrazone

This protocol describes a general, robust method for synthesizing a hydrazone from 2-hydrazinoquinoline and an aromatic aldehyde.

-

Reactant Preparation: In a round-bottom flask, dissolve 2-hydrazinoquinoline (1.0 eq) in methanol (approx. 0.2 M). Add the selected aldehyde or ketone (1.0 eq).

-

Catalysis: Add 2-3 drops of glacial acetic acid to the mixture with stirring.

-

Reaction: Heat the mixture at reflux for 1-2 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials and the formation of a new, typically less polar, product spot.

-

Isolation & Purification: Upon completion, cool the reaction mixture to room temperature and then in an ice bath. The hydrazone product will often precipitate from the solution. Collect the solid by vacuum filtration, wash with cold methanol, and dry under vacuum. The product's identity and purity can be confirmed by melting point determination, NMR, and mass spectrometry. The formation of the C=N bond is typically confirmed by the disappearance of the aldehyde proton signal (~9-10 ppm) and the appearance of a new imine proton signal in the ¹H NMR spectrum.

Chapter 2: Cyclization and Annulation Reactions: Forging Fused Heterocycles

The true synthetic power of 2-hydrazinoquinoline lies in its ability to act as a precursor for a diverse range of fused heterocyclic systems. The N-N bond and the reactive terminal nitrogen provide the necessary components for intramolecular cyclization reactions with various electrophiles.

Synthesis of Fused Five-Membered Rings: Triazoles, Tetrazoles, and Pyrazoles

2-Hydrazinoquinoline is a versatile starting material for constructing fused 1,2,4-triazole, tetrazole, and pyrazole rings, which are common motifs in pharmacologically active compounds.[10][11]

Reaction Pathways:

-

1,2,4-Triazolo[4,3-a]quinolines: Reaction with one-carbon electrophiles leads to the formation of the triazole ring. For example, treatment with carbon disulfide (CS₂) in pyridine yields the corresponding triazolothione, while reaction with formic or acetic acid provides the parent or methyl-substituted triazoloquinoline, respectively.[10]

-

Tetrazolo[1,5-a]quinolines: Diazotization of the hydrazine group with nitrous acid (generated in situ from sodium nitrite and a mineral acid) at low temperatures leads to an azide intermediate, which undergoes spontaneous cyclization to the thermodynamically stable fused tetrazole ring.[10]

-

Pyrazolo[4,3-c]quinolines: Condensation with 1,3-dielectrophiles, such as β-ketoesters or other active methylene compounds, is a cornerstone for building the fused pyrazole ring.[12][13] The reaction typically proceeds through an initial hydrazone intermediate which then undergoes intramolecular cyclization via attack of the endocyclic quinoline nitrogen or an activated carbon onto the second electrophilic center, followed by dehydration/aromatization.[14]

Caption: Cyclization Pathways of 2-Hydrazinoquinoline.

Self-Validating Protocol: Synthesis of a Pyrazolo[4,3-c]quinoline Derivative

This protocol outlines the synthesis of a pyrazole-fused quinoline system from 2-hydrazinoquinoline and a β-ketoester.

-

Initial Condensation: In a suitable solvent such as ethanol or glacial acetic acid, combine 2-hydrazinoquinoline (1.0 eq) and a β-ketoester (e.g., ethyl acetoacetate) (1.0 eq).

-

Cyclization: Heat the mixture to reflux. The reaction involves the initial formation of a hydrazone, which then undergoes intramolecular cyclization. The choice of solvent can be critical; protic acids can catalyze both steps.

-

Monitoring: Track the reaction's progress using TLC or LC-MS to confirm the consumption of the starting materials and the formation of the fused product.

-

Work-up and Purification: After completion (typically several hours), cool the reaction mixture. The product may precipitate and can be collected by filtration. If it remains in solution, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel or by recrystallization to yield the pure pyrazolo[4,3-c]quinoline. The structure is confirmed by spectroscopic methods, noting the characteristic shifts in the aromatic region of the NMR spectrum and the molecular ion peak in the mass spectrum.

Chapter 3: Oxidation and N-N Bond Cleavage

Beyond condensation and cyclization, the hydrazine moiety is susceptible to redox reactions, which can be exploited for further synthetic transformations.

Oxidative Dimerization

While direct oxidation of 2-hydrazinoquinoline is less commonly reported, related structures demonstrate the potential for oxidative coupling. For instance, heating 4-hydrazinylquinolin-2(1H)-ones in pyridine results in an autoxidation reaction, leading to the formation of complex dimeric pyridazino-diquinoline structures.[15] This suggests that under certain conditions (heat, specific solvents, presence of air), the hydrazine group can undergo oxidation, potentially through radical intermediates, to form new N-N or N-C bonds.

Reductive N-N Bond Cleavage: A Route to 2-Aminoquinolines

A synthetically valuable, though less intuitive, reaction is the cleavage of the N-N bond to convert the hydrazine group into a primary amine. This provides a powerful method for synthesizing 2-aminoquinolines, which are themselves important pharmacophores. While specific protocols for 2-hydrazinoquinoline are not abundant, general methods for aryl hydrazines are applicable.

Methodologies:

-

Photocatalysis: Visible-light photocatalysis using ruthenium(II) complexes in the presence of air has been shown to effectively cleave the N-N bond of various aromatic hydrazines.[16][17] This "green chemistry" approach operates under mild conditions.

-

Diboron Reagents: The combination of a diboron reagent (like B₂nep₂) and a base can promote the reductive cleavage of the N-N bond in aryl hydrazines.[18]

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. 2-Hydrazinoquinoline = 98 15793-77-8 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. conservancy.umn.edu [conservancy.umn.edu]

- 10. iiste.org [iiste.org]

- 11. Discovery of Pyrazolo[4,3- c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Studies on the Synthesis and Cyclization Reactions of2-(5-Amino-3-arylpyrazol-1-yl)-3-methylquinoxalines - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Photoinduced Cleavage of N-N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Diboron Reagents in N-N Bond Cleavage of Hydrazines, N-Nitrosamines, and Azides: Reactivity and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 7-Bromo-2-hydrazino-3-methylquinoline hydrochloride: A Theoretical and Computational In-depth Guide

This technical guide provides a comprehensive theoretical framework for the investigation of 7-Bromo-2-hydrazino-3-methylquinoline hydrochloride, a heterocyclic compound with significant potential in drug discovery. Leveraging advanced computational chemistry techniques, we will delineate a pathway to thoroughly characterize its structural, electronic, and reactive properties. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to employ theoretical calculations to accelerate their research and development efforts.

Introduction: The Quinoline Scaffold and the Promise of 7-Bromo-2-hydrazino-3-methylquinoline hydrochloride

Quinoline and its derivatives have long been recognized as privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] The unique electronic and structural features of the quinoline ring system allow for diverse functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles.

The subject of this guide, 7-Bromo-2-hydrazino-3-methylquinoline hydrochloride (C10H11BrClN3), is a compelling candidate for further investigation.[3][4] The presence of a bromine atom at the 7-position, a hydrazino group at the 2-position, and a methyl group at the 3-position suggests a molecule with potentially novel biological activities. The hydrazino moiety, in particular, is a versatile functional group known to be a key pharmacophore in many bioactive compounds.[5]

Theoretical calculations offer a powerful, cost-effective, and time-efficient approach to elucidate the intrinsic properties of such molecules before embarking on extensive experimental synthesis and testing. By employing methods like Density Functional Theory (DFT) and molecular docking, we can predict molecular geometry, electronic structure, spectroscopic signatures, and potential interactions with biological targets.[6][7][8]

Computational Methodology: A Validated Approach

The protocols outlined herein are based on well-established computational methods that have been successfully applied to the study of quinoline derivatives.[7][9][10]

Geometry Optimization and Vibrational Analysis

The initial step involves the optimization of the molecular structure of 7-Bromo-2-hydrazino-3-methylquinoline. This is crucial as the geometry dictates the molecule's properties.

Protocol:

-

Software: Gaussian 09 or a similar quantum chemistry package.

-

Method: Density Functional Theory (DFT) with the B3LYP (Becke's three-parameter Lee-Yang-Parr) exchange-correlation functional.

-

Basis Set: 6-311++G(d,p) to provide a good balance between accuracy and computational cost.

-

Procedure: The initial structure of the molecule is drawn using a molecular editor and subjected to a full geometry optimization without any symmetry constraints.

-

Validation: The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirms that the optimized structure corresponds to a true energy minimum.

Causality: The choice of the B3LYP functional and a Pople-style basis set like 6-311++G(d,p) is rooted in their proven track record for providing reliable geometric and electronic properties for organic molecules of this class.[7][11] The inclusion of diffuse functions (++) is important for accurately describing the lone pairs on the nitrogen and bromine atoms, while polarization functions (d,p) account for the non-uniform distribution of electron density.

Spectroscopic Characterization (¹H and ¹³C NMR)

Theoretical prediction of NMR spectra serves as a powerful tool for structural elucidation and for validating experimental data.

Protocol:

-

Software: Gaussian 09.

-

Method: Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory.

-

Procedure: The GIAO calculation is performed on the optimized geometry of the molecule. The calculated isotropic shielding values are then referenced against a standard (e.g., Tetramethylsilane) to obtain the chemical shifts.

-

Validation: Comparison of the theoretical chemical shifts with experimentally obtained spectra (if available) provides a strong validation of the computed structure. A high correlation between theoretical and experimental NMR chemical shift values confirms the consistency of the computational results.[6]

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and kinetic stability.

Protocol:

-

Software: GaussView or similar visualization software.

-

Procedure: The HOMO and LUMO energy levels and their corresponding orbitals are visualized from the output of the DFT calculation.

-

Analysis: The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is calculated. A larger energy gap implies higher stability and lower chemical reactivity.[9] The spatial distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution within a molecule, highlighting electron-rich and electron-poor regions.

Protocol:

-

Software: GaussView or similar visualization software.

-

Procedure: The MEP is calculated and mapped onto the electron density surface of the optimized molecule.

-

Analysis: The map is color-coded, with red indicating regions of high electron density (electronegative) and blue indicating regions of low electron density (electropositive). This information is invaluable for understanding intermolecular interactions, including hydrogen bonding and potential binding to a receptor.

Expected Theoretical Insights and Their Significance

Based on the computational protocols described above, we can anticipate the following key insights into the nature of 7-Bromo-2-hydrazino-3-methylquinoline hydrochloride:

| Parameter | Expected Information | Significance in Drug Development |

| Optimized Geometry | Bond lengths, bond angles, and dihedral angles of the most stable conformation. | Provides the foundational 3D structure for all subsequent calculations and for understanding steric effects. |

| ¹H and ¹³C NMR Shifts | Predicted chemical shifts for all hydrogen and carbon atoms. | Aids in the structural confirmation of the synthesized compound and can guide the interpretation of experimental spectra. |

| HOMO-LUMO Energies | The energy of the frontier molecular orbitals and the energy gap. | A smaller energy gap suggests higher reactivity, which can be correlated with biological activity.[12] |

| MEP Map | Identification of electrophilic and nucleophilic sites. | Predicts the regions of the molecule most likely to engage in non-covalent interactions with a biological target. |

Potential Biological Activity: A Molecular Docking Perspective

To explore the therapeutic potential of 7-Bromo-2-hydrazino-3-methylquinoline hydrochloride, molecular docking simulations can be employed. This technique predicts the preferred binding orientation of a ligand to a protein target.

Target Selection

Given the broad-spectrum activity of quinoline derivatives, several potential targets could be investigated, including but not limited to:

-

Tyrosine Kinases (e.g., EGFR): Many quinoline derivatives are known to be potent EGFR inhibitors.[6]

-

HIV Reverse Transcriptase: Quinoline-based compounds have shown promise as non-nucleoside reverse transcriptase inhibitors.[13]

-

Bacterial DNA Gyrase: Fluoroquinolones, a class of antibiotics, target this enzyme.

Molecular Docking Workflow

Protocol:

-

Software: AutoDock Vina, Schrödinger Suite, or similar docking software.

-

Preparation:

-

Ligand: The 3D structure of 7-Bromo-2-hydrazino-3-methylquinoline is prepared (protonation state assigned, charges added).

-

Receptor: The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and polar hydrogens are added.

-

-

Docking: The ligand is docked into the defined active site of the receptor. The software will generate multiple binding poses.

-

Analysis: The binding poses are ranked based on their docking score (binding affinity). The interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the amino acid residues of the active site are analyzed.

Causality: The selection of a specific protein target should be guided by existing literature on similar compounds or by screening against a panel of cancer-related proteins.[14] The docking score provides a quantitative estimate of the binding affinity, with more negative values indicating stronger binding.[12]

Visualizing Computational Workflows

To clearly illustrate the proposed theoretical investigation, the following diagrams outline the key experimental and logical workflows.

Caption: Workflow for DFT-based molecular characterization.

Caption: Step-by-step molecular docking workflow.

Conclusion

This technical guide has outlined a robust and scientifically grounded theoretical approach for the comprehensive characterization of 7-Bromo-2-hydrazino-3-methylquinoline hydrochloride. By following the detailed protocols for DFT calculations and molecular docking, researchers can gain profound insights into the structural, electronic, and potential biological properties of this promising molecule. The integration of these computational methods into the early stages of drug discovery can significantly de-risk and accelerate the development of novel therapeutic agents based on the versatile quinoline scaffold.

References

-

World Health Organization. (n.d.). Cancer. WHO. Retrieved from [Link]

-

Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. (2017). PubMed Central. Retrieved from [Link]

-

Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. (2023). PubMed. Retrieved from [Link]

-

Molecular Docking and ADMET Study of Quinoline-based Derivatives for Anti-Cancer Activity. (2023). ResearchGate. Retrieved from [Link]

-

Molecular Docking Study for Binding Affinity of 2H-thiopyrano [2,3-b]quinoline Derivatives against CB1a. (2023). Semantic Scholar. Retrieved from [Link]

-

In Silico Molecular Docking and ADMET Analysis of Quinoline Compounds as Anti-SARS-CoV-2 Agents. (2023). BonViewPress. Retrieved from [Link]

-

Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. (2018). Springer. Retrieved from [Link]

-

Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. (2018). Arabian Journal of Chemistry. Retrieved from [Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2023). PubMed Central. Retrieved from [Link]

-

Theoretical study on the molecular structure of Quinoline and its derivatives as an anti- malaria drug. (2017). ResearchGate. Retrieved from [Link]

-

Synthesis, biological evaluation, molecular modeling, and DFT calculations of novel quinoline-conjugated sulfonyl hydrazones as potential anticancer agents. (2023). PubMed. Retrieved from [Link]

-

Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative. (2022). MDPI. Retrieved from [Link]

-

Design, synthesis, and evaluation of novel benzoylhydrazone derivatives as Nur77 modulators with potent antitumor activity against hepatocellular carcinoma. (2022). PubMed Central. Retrieved from [Link]

-

7-Bromo-4-hydrazino-2-methylquinoline. (n.d.). PubChem. Retrieved from [Link]

-

Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (2022). PubMed Central. Retrieved from [Link]

-

Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. (2020). ResearchGate. Retrieved from [Link]

-

DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. (2022). Ibn AL-Haitham Journal For Pure and Applied Sciences. Retrieved from [Link]

-

7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. (2020). PubMed Central. Retrieved from [Link]

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. labsolu.ca [labsolu.ca]

- 4. chemscene.com [chemscene.com]

- 5. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]